molecular formula C14H10F5NO2S B6280919 2,4-difluoro-N-{[4-(trifluoromethyl)phenyl]methyl}benzene-1-sulfonamide CAS No. 1087759-32-7

2,4-difluoro-N-{[4-(trifluoromethyl)phenyl]methyl}benzene-1-sulfonamide

Cat. No.: B6280919
CAS No.: 1087759-32-7
M. Wt: 351.3
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Description

2,4-difluoro-N-{[4-(trifluoromethyl)phenyl]methyl}benzene-1-sulfonamide is a synthetic organic compound characterized by the presence of fluorine atoms and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-{[4-(trifluoromethyl)phenyl]methyl}benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-{[4-(trifluoromethyl)phenyl]methyl}benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,4-difluoro-N-{[4-(trifluoromethyl)phenyl]methyl}benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-{[4-(trifluoromethyl)phenyl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s binding affinity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-difluoro-N-methyl-N-{[4-(trifluoromethyl)phenyl]methyl}benzene-1-sulfonamide
  • 4,4′-Bis(trifluoromethyl)-2,2′-bipyridine

Uniqueness

2,4-difluoro-N-{[4-(trifluoromethyl)phenyl]methyl}benzene-1-sulfonamide is unique due to the specific arrangement of fluorine atoms and the sulfonamide group, which confer distinct chemical and biological properties. This makes it particularly valuable in applications requiring high binding affinity and metabolic stability .

Properties

CAS No.

1087759-32-7

Molecular Formula

C14H10F5NO2S

Molecular Weight

351.3

Purity

95

Origin of Product

United States

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